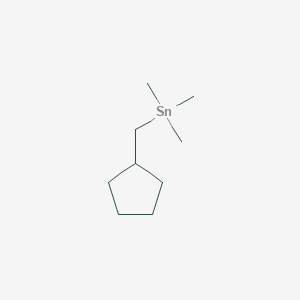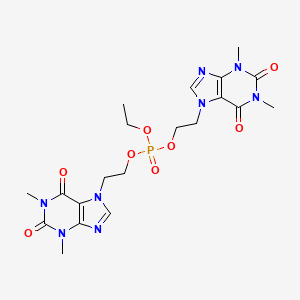
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is a complex organic compound that belongs to the class of phosphate esters. These esters are particularly significant in biochemistry due to their role in various biological processes . This compound is characterized by its unique structure, which includes a phosphoric acid moiety esterified with two ethyl groups and a purine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. In the case of phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester, the reaction would involve the esterification of phosphoric acid with the corresponding alcohol derivatives under controlled conditions . The reaction is usually catalyzed by acids or bases to facilitate the esterification process.
Industrial Production Methods
Industrial production of such complex esters often involves multi-step synthesis processes. These processes include the preparation of intermediate compounds, followed by their esterification with phosphoric acid. The conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid esters can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert these esters into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation would yield phosphoric acid derivatives, while reduction would produce alcohols .
Applications De Recherche Scientifique
Phosphoric acid esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Play a crucial role in cellular processes, including energy transfer and signal transduction.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid esters involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, affecting various biochemical processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphate esters such as:
- Bis(2-ethylhexyl) phosphate
- Phosphoric acid, 2-hydroxyethyl methacrylate ester
- Phosphoric acid, ethyl ester
Uniqueness
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is unique due to its specific structure, which includes a purine derivative. This structure imparts distinct biochemical properties, making it valuable for specific applications in medicine and biology .
Propriétés
Numéro CAS |
69387-80-0 |
|---|---|
Formule moléculaire |
C20H27N8O8P |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
bis[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl] ethyl phosphate |
InChI |
InChI=1S/C20H27N8O8P/c1-6-34-37(33,35-9-7-27-11-21-15-13(27)17(29)25(4)19(31)23(15)2)36-10-8-28-12-22-16-14(28)18(30)26(5)20(32)24(16)3/h11-12H,6-10H2,1-5H3 |
Clé InChI |
CQDRRXOHVXUBJS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



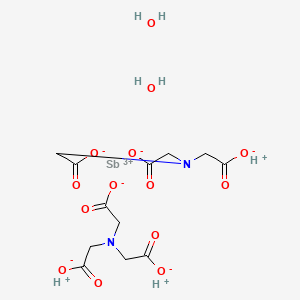



![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)

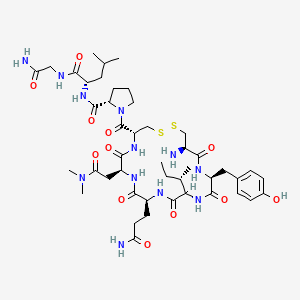
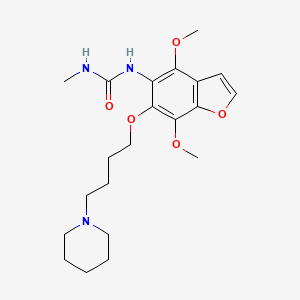
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)

